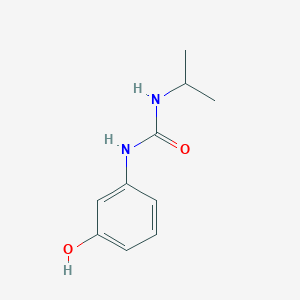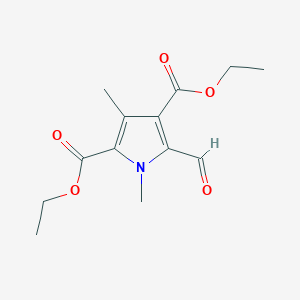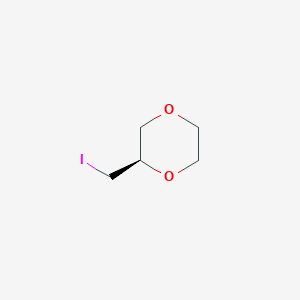
(R)-2-(Iodomethyl)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Iodomethyl)-1,4-dioxane is an organic compound with a unique structure featuring an iodomethyl group attached to a 1,4-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of ®-2-(Hydroxymethyl)-1,4-dioxane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Iodomethyl)-1,4-dioxane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield ®-2-(Azidomethyl)-1,4-dioxane, while reduction with sodium borohydride would produce ®-2-(Methyl)-1,4-dioxane.
科学的研究の応用
®-2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-2-(Iodomethyl)-1,4-dioxane involves its reactivity with various biological molecules. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
類似化合物との比較
Similar Compounds
(S)-2-(Iodomethyl)-1,4-dioxane: The enantiomer of ®-2-(Iodomethyl)-1,4-dioxane with similar chemical properties but different biological activity.
2-(Bromomethyl)-1,4-dioxane: A bromine analog with similar reactivity but different reactivity profiles due to the difference in halogen.
2-(Chloromethyl)-1,4-dioxane: A chlorine analog with distinct reactivity and applications.
Uniqueness
®-2-(Iodomethyl)-1,4-dioxane is unique due to its specific stereochemistry and the presence of the iodomethyl group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to form covalent bonds with biological molecules makes it particularly valuable in biochemical studies.
特性
分子式 |
C5H9IO2 |
|---|---|
分子量 |
228.03 g/mol |
IUPAC名 |
(2R)-2-(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m0/s1 |
InChIキー |
WWQGIZUTLRNTBG-YFKPBYRVSA-N |
異性体SMILES |
C1CO[C@H](CO1)CI |
正規SMILES |
C1COC(CO1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








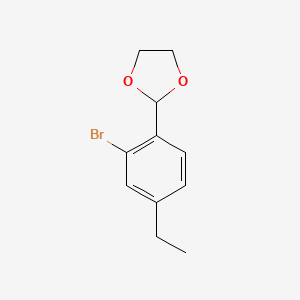
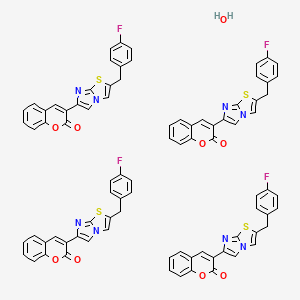
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
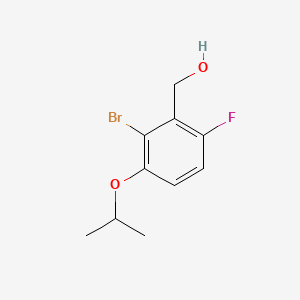
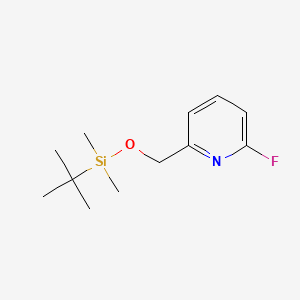
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
